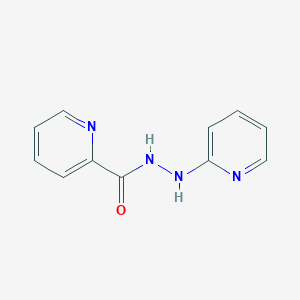

N'-(pyridin-2-yl)pyridine-2-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

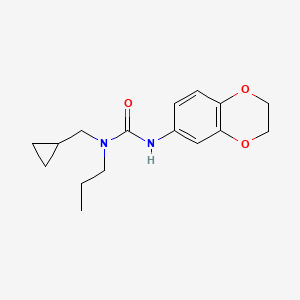

“N’-(pyridin-2-yl)pyridine-2-carbohydrazide” is a chemical compound with a molecular formula of C11H10N4O . It is a monoclinic crystal structure .

Synthesis Analysis

The synthesis of “N’-(pyridin-2-yl)pyridine-2-carbohydrazide” involves the reaction of 2-pyridinecarboxaldehyde with 2-pyrazinoic acid hydrazide. The mixture solution is refluxed with stirring at 60 °C for 5 hours and filtered. The colorless crystals of the title structure are obtained after 15 days .Molecular Structure Analysis

The molecular structure of “N’-(pyridin-2-yl)pyridine-2-carbohydrazide” is monoclinic, P21/n (no. 14), a = 14.203 (3) Å, b = 11.036 (2) Å, c = 14.303 (3) Å, β = 109.91 (3)° V = 2107.9 (7) Å3, Z = 8, Rgt (F) = 0.0381, wRref (F2) = 0.1119, T = 293 (2) K .Applications De Recherche Scientifique

Extended Lead(II) Architectures and Tetrel Bonding Interactions N'-(pyridin-2-yl)pyridine-2-carbohydrazide derivatives have been utilized in synthesizing novel PbII extended structures. These structures are characterized by hemidirected coordination geometry and are further extended into higher dimensional frameworks through Pb⋯O/N tetrel bonding or Pb⋯Cg interactions. Such complexes are significant for understanding metal-ligand interactions and developing advanced materials (Mahmoudi et al., 2018).

Antibacterial and Antifungal Properties Derivatives based on this compound have shown promising broad-spectrum antibacterial activities with minimal inhibitory concentration (MIC) values around 0.5–2.0 μg/mL, alongside weak to moderate antifungal activity against Candida albicans. This highlights their potential in developing new antimicrobial agents (Al-Wahaibi et al., 2020).

Metal Complex Formation and Coordination Chemistry The coordination chemistry of this compound and its analogs with metals such as Cu(II) has been extensively studied. These compounds form complexes that exhibit diverse structures and coordination modes, influenced by the ligand's denticity and the metal ion's nature. Such studies are crucial for the design of metal-based drugs and catalytic agents (Singh & Singh, 2012).

Ligand Design for Metal Catalysts this compound derivatives are also relevant in the design of ligands for metal catalysts, demonstrating the versatility and electronic adaptability of these compounds in facilitating various catalytic processes. Their application extends to cross-coupling reactions, showcasing the potential in organic synthesis and pharmaceutical manufacturing (Boyd et al., 2011).

Molecular Docking and Antimicrobial Activity Further research has explored the synthesis of Schiff bases and azetidinones derived from this compound, investigating their potential as antidepressant and nootropic agents. These studies underline the compound's versatility in drug development, particularly in central nervous system (CNS) active agents (Thomas et al., 2016).

Mécanisme D'action

Target of Action

PFI-90, also known as “N’-(Pyridin-2-yl)picolinohydrazide” or “N’-(pyridin-2-yl)pyridine-2-carbohydrazide”, is a selective inhibitor of the histone demethylase KDM3B . KDM3B is a histone demethylase that plays a crucial role in gene expression by removing methyl groups from histones, thereby altering the chromatin structure and influencing gene transcription .

Mode of Action

PFI-90 inhibits the action of KDM3B, thereby affecting the transcriptional activity of genes . It has been shown to inhibit the PAX3-FOXO1 fusion oncogene, which is a major oncogenic driver in fusion-positive rhabdomyosarcoma . The compound binds directly to KDM3B, as confirmed by NMR techniques .

Biochemical Pathways

By inhibiting KDM3B, PFI-90 affects the methylation status of histones, particularly at positions K4 and K9 of histone 3 . This leads to changes in gene transcription, including the repression of PAX3-FOXO1 gene sets and the activation of apoptosis and myogenic differentiation pathways .

Result of Action

PFI-90 induces apoptosis and myogenic differentiation, leading to increased cell death . In fusion-positive rhabdomyosarcoma cell lines, PFI-90 has been shown to suppress growth both in vitro and in vivo . It also results in the downregulation of PAX3-FOXO1 activity, which is associated with delayed tumor progression .

Propriétés

IUPAC Name |

N'-pyridin-2-ylpyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c16-11(9-5-1-3-7-12-9)15-14-10-6-2-4-8-13-10/h1-8H,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZPXNWBXDWHKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NNC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does PFI-90 interact with its target, and what are the downstream effects?

A: PFI-90 demonstrates potent inhibitory activity against multiple KDMs, particularly KDM3B and KDM1A. [, , ] This inhibition occurs through direct binding of PFI-90 to the KDM enzymes. [] PFI-90's interaction with KDM3B leads to increased levels of the repressive histone mark H3K9me2 at PAX3-FOXO1 (P3F) target gene sites. [] This increase in H3K9me2 is associated with the downregulation of P3F-driven transcriptional activity, ultimately disrupting the oncogenic signaling driven by P3F in FP-RMS. []

Q2: What evidence is there for PFI-90's in vivo efficacy against FP-RMS?

A: Preclinical studies using mouse xenograft models of FP-RMS demonstrated that treatment with PFI-90 led to a delay in tumor progression compared to control groups. [] This finding highlights the potential of PFI-90 as a therapeutic agent for FP-RMS. Further research, including potential clinical trials, is needed to validate these promising preclinical results and assess the compound's efficacy and safety in human patients.

Q3: What are the potential advantages of targeting multiple KDMs with PFI-90 in the context of FP-RMS?

A: Targeting multiple KDMs simultaneously with PFI-90 could offer a multi-pronged approach to combatting FP-RMS. By inhibiting both KDM3B and KDM1A, PFI-90 effectively disrupts oncogenic P3F signaling while also promoting differentiation and apoptosis in FP-RMS cells. [] This dual mechanism of action may provide a more comprehensive therapeutic effect compared to targeting a single KDM. Furthermore, simultaneous inhibition of multiple KDMs could potentially mitigate the risk of resistance development, as tumor cells would need to acquire mutations affecting both KDM3B and KDM1A to evade PFI-90's effects. []

Q4: What future research directions are suggested by the findings on PFI-90?

A4: The research on PFI-90 opens several avenues for future investigation. Firstly, further exploring the structure-activity relationship of PFI-90 and developing analogs with improved potency and selectivity towards specific KDMs could be beneficial. Investigating the detailed mechanisms underlying KDM3B and KDM1A inhibition by PFI-90, including identifying the specific binding sites and interactions, would be valuable. Additionally, evaluating the potential of PFI-90 in combination therapies with existing FP-RMS treatments could provide further insights into its clinical utility.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2861181.png)

![4,6-Dichloro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2861183.png)

![Ethyl 2-[(4-acetylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2861186.png)

![N~3~,6-dibenzyl-N~3~-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2861187.png)

![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2861191.png)

![1-Benzyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B2861194.png)

![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(diethylamino)propyl]propanamide](/img/structure/B2861197.png)

![4-methoxy-1-methyl-6-oxo-N-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2861198.png)

![4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2861201.png)